2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline
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Overview
Description
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2-methyl group and an ethoxy chain linked to a 3-methyl-4-nitrophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then subjected to further functionalization.
The introduction of the 2-methyl group can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The ethoxy chain is introduced via an etherification reaction, where the quinoline derivative is reacted with 2-bromoethanol in the presence of a base like potassium carbonate. Finally, the 3-methyl-4-nitrophenoxy group is attached through a nucleophilic aromatic substitution reaction using 3-methyl-4-nitrophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The ethoxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Reduction: 2-methyl-8-[2-(3-methyl-4-aminophenoxy)ethoxy]quinoline.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its quinoline core, which is known for various pharmacological activities.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-methylquinoline: Lacks the ethoxy and nitrophenoxy substituents.
8-hydroxyquinoline: Features a hydroxyl group instead of the ethoxy chain.
Uniqueness
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinoline core with the nitrophenoxy and ethoxy groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-12-16(8-9-17(13)21(22)23)24-10-11-25-18-5-3-4-15-7-6-14(2)20-19(15)18/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRYQAPVGAKRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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